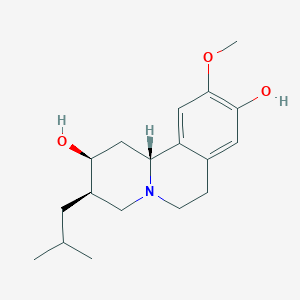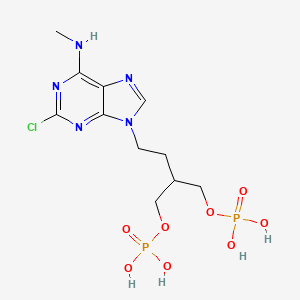
Sodium piperazinoethyl acetate ethylsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium piperazinoethyl acetate ethylsulfonate is a compound that belongs to the class of sulfonates, which are salts or esters of sulfonic acids. This compound contains piperazine as the amine component, ethanol as the alcoholic component, acetate as the salt or ester of acetic acid, and ethylsulfonate as the salt or ester of sulfonic acid . It is commonly used in cosmetic products for its skin conditioning properties .
Preparation Methods
The synthesis of sodium piperazinoethyl acetate ethylsulfonate involves several steps:
Formation of Piperazinoethyl Acetate: This step involves the reaction of piperazine with ethyl acetate under controlled conditions to form piperazinoethyl acetate.
Sulfonation: The piperazinoethyl acetate is then reacted with ethylsulfonic acid in the presence of a base such as sodium hydroxide to form this compound
Industrial production methods typically involve large-scale reactions in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Sodium piperazinoethyl acetate ethylsulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The acetate and sulfonate groups can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium piperazinoethyl acetate ethylsulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium piperazinoethyl acetate ethylsulfonate involves its interaction with cellular components and enzymes. The sulfonate group can interact with proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Sodium piperazinoethyl acetate ethylsulfonate can be compared with other similar compounds such as:
Sodium acetate: Used for electrolyte replenishment and as a buffer in biochemical applications.
Sodium sulfonate: Used in detergents and surfactants for its ability to lower surface tension.
Piperazine derivatives: Used in pharmaceuticals for their antiparasitic and antipsychotic properties.
The uniqueness of this compound lies in its combination of piperazine, acetate, and sulfonate groups, which confer specific chemical and biological properties .
Properties
CAS No. |
457064-50-5 |
|---|---|
Molecular Formula |
C10H19N2NaO5S |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
sodium;2-[4-(2-acetyloxyethyl)piperazin-1-yl]ethanesulfonate |
InChI |
InChI=1S/C10H20N2O5S.Na/c1-10(13)17-8-6-11-2-4-12(5-3-11)7-9-18(14,15)16;/h2-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
QOCMGIRPKVJJKN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)CCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


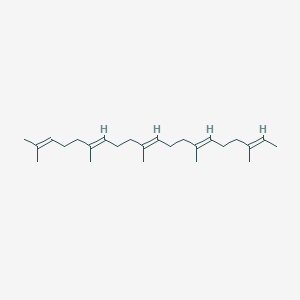

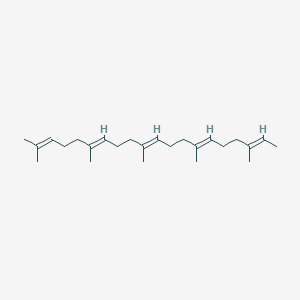
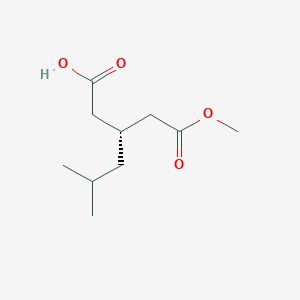



![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)

